(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Lith-O-Asp(cas 881179-02-8) is a potent inhibitor of alpha-2,3-sialyltransferase. Lith-O-Asp inhibited the metastasis potential of cancer cell through inhibiting both α-2,6- and α-2,3-sialylation.
Brand Name:
Vulcanchem
CAS No.:
881179-02-8
VCID:
VC0005230
InChI:
InChI=1S/C27H43NO6/c1-15(3-10-24(29)30)18-6-7-20-19(18)8-9-22-21(20)5-4-16-13-17(11-12-27(16,22)2)34-26(33)23(28)14-25(31)32/h15-23H,3-14,28H2,1-2H3,(H,29,30)(H,31,32)/t15-,16-,17-,18-,19?,20?,21+,22+,23+,27+/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C
Molecular Formula:
C28 H45 N O6
Molecular Weight:
491.66
(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
CAS No.: 881179-02-8
Cat. No.: VC0005230
Molecular Formula: C28 H45 N O6
Molecular Weight: 491.66
* For research use only. Not for human or veterinary use.
Specification
| Description | Lith-O-Asp(cas 881179-02-8) is a potent inhibitor of alpha-2,3-sialyltransferase. Lith-O-Asp inhibited the metastasis potential of cancer cell through inhibiting both α-2,6- and α-2,3-sialylation. |
|---|---|
| CAS No. | 881179-02-8 |
| Molecular Formula | C28 H45 N O6 |
| Molecular Weight | 491.66 |
| IUPAC Name | (4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C27H43NO6/c1-15(3-10-24(29)30)18-6-7-20-19(18)8-9-22-21(20)5-4-16-13-17(11-12-27(16,22)2)34-26(33)23(28)14-25(31)32/h15-23H,3-14,28H2,1-2H3,(H,29,30)(H,31,32)/t15-,16-,17-,18-,19?,20?,21+,22+,23+,27+/m1/s1 |
| SMILES | CC(CCC(=O)O)C1CCC2C1CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C |
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